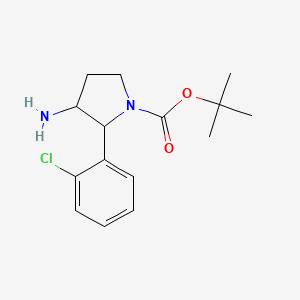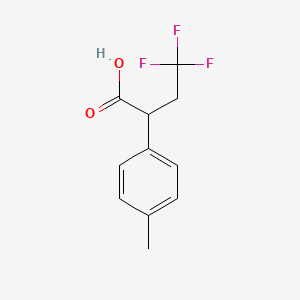
4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid is an organic compound characterized by the presence of trifluoromethyl and methylphenyl groups attached to a butanoic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with ethyl trifluoroacetate and ethyl acetate.
Reaction with Base: These starting materials are reacted in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.
Hydrogenation: The resultant compound undergoes hydrogenation with a hydrogen donor such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid to yield 4,4,4-trifluoro-3-oxo butanoic acid.
Thiochloride Reaction: The 4,4,4-trifluoro-3-oxo butanoic acid is then reacted with thiochloride.
Friedel-Crafts Acylation: Finally, a Friedel-Crafts acylation reaction is performed with toluene in the presence of aluminum chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-Trifluoro-2-phenylbutanoic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(4-Methylphenyl)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and methylphenyl groups enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
4,4,4-trifluoro-2-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H11F3O2/c1-7-2-4-8(5-3-7)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16) |
Clé InChI |
KNBGPHSHKZBWMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)

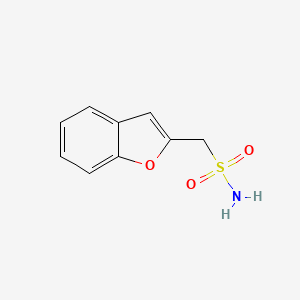
![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)
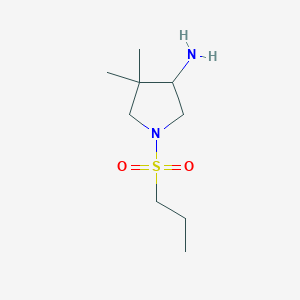

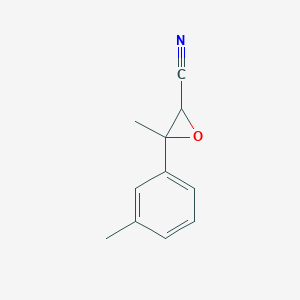
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)

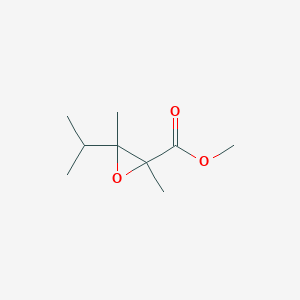
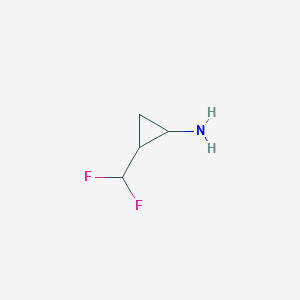
![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
